N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Overview
Description
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is a chemical compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzamide: The final step involves coupling the piperidine-sulfonyl derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]pyridine
- N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]aniline
- N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]thiophene
Uniqueness
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(15-8-3-1-4-9-15)21-19(24)20-16-10-7-11-17(14-16)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJLOCBKDRQVPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332372 | |
Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899997-73-0 | |
Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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